molecular formula C22H28ClN3O2S B2628777 N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1321871-61-7

N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride

Cat. No. B2628777
M. Wt: 434
InChI Key: ACCJTMQXIKIUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O2S and its molecular weight is 434. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Studies

  • Structurally Diverse Library Generation : A ketonic Mannich base derived from 2-acetylthiophene was utilized as a starting material for alkylation and ring closure reactions, generating a library of compounds including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and other heterocyclic compounds. This showcases the potential of similar chemical structures for the development of diverse chemical libraries for research purposes (G. Roman, 2013).

  • Molecular Structure and Intermolecular Interactions : N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and analyzed through X-ray diffraction and DFT calculations to study the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the structural and electronic properties of novel compounds (Sedat Karabulut et al., 2014).

Biological Applications

  • Antimicrobial Activity : Research on thiazole derivatives incorporating thiazole ring reported significant in vitro antibacterial activity against various bacteria strains and inhibitory action against fungi. These findings suggest the potential of structurally similar compounds in antimicrobial research (N. Desai et al., 2013).

  • Photosensitizer for Photodynamic Therapy : Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms. This indicates the potential use of related compounds in cancer treatment through photodynamic therapy (M. Pişkin et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors : Benzothiazole derivatives were synthesized to study their effect as corrosion inhibitors against steel in acidic conditions. Their high inhibition efficiency and the adsorption mechanism provide insights into the application of similar compounds in protecting metals from corrosion (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S.ClH/c1-15-7-8-17(13-16(15)2)21(26)25(12-6-11-24(3)4)22-23-19-14-18(27-5)9-10-20(19)28-22;/h7-10,13-14H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCJTMQXIKIUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC(=C3)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride

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